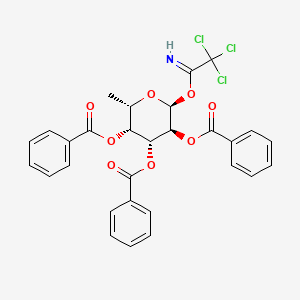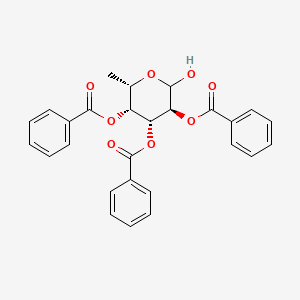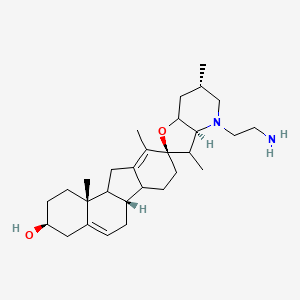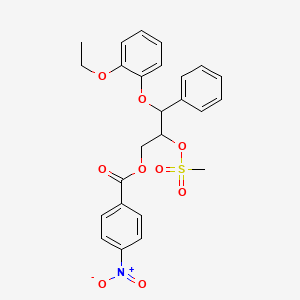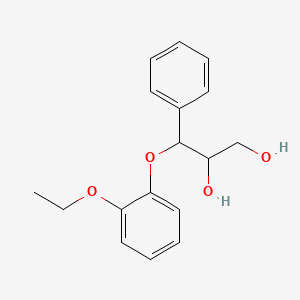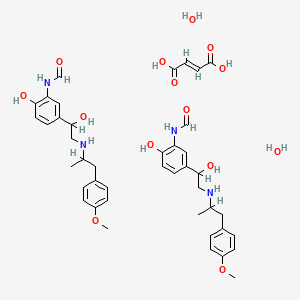
Formoterol fumarate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formoterol fumarate hydrate (FFH) is a long-acting β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a synthetic derivative of the naturally occurring β2-adrenergic agonist, formoterol, and has been developed as a prodrug of formoterol. FFH is a white to off-white powder that is soluble in water and ethanol. It is available as an inhalation aerosol and an oral inhalation powder. FFH is used to provide long-term relief from bronchospasm associated with asthma and COPD.
Scientific Research Applications
1. Management of Chronic Asthma and COPD Formoterol Fumarate Dihydrate (FFD) is a long-acting β2 agonist . It is used in combination with Fluticasone Propionate, a synthetic glucocorticoid receptor agonist, to manage chronic asthma and chronic obstructive pulmonary disease (COPD) .
Spectrophotometric Analysis
FFD is used in spectrophotometric techniques for the quantitative analysis of drugs. These techniques are simple, precise, sensitive, and accurate, offering advantages such as low-cost and high sensitivity .
3. Combination with Tiotropium in Dry Powder Inhalers FFD is used in combination with Tiotropium (TIO) in dry powder inhaler dosage forms for the treatment of asthma, bronchospasm, chronic bronchitis, emphysema, and COPD .
β2-Adrenergic Receptor Agonist
FFD is a selective agonist of the β2-adrenergic receptor (β2-AR). It has a long duration of action and is selective for β-ARs in isolated guinea pig trachea over those in atrial tissue .
Prevention of Late Asthmatic Response
Aerosolized formoterol prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and reduces bronchial reactivity in a guinea pig model of allergic asthma induced by ovalbumin .
Permeation Enhancement
Co-application of budesonide and formoterol, applied in solution or as aerosol, increased permeation of formoterol across cells in air-liquid interface culture .
Mechanism of Action
Target of Action
Formoterol fumarate hydrate primarily targets the beta-2-adrenergic receptors (β2-ARs) . These receptors play a crucial role in the management of chronic obstructive pulmonary disease (COPD) and asthma by acting on bronchial smooth muscle to dilate and relax airways .
Mode of Action
Formoterol fumarate hydrate interacts with its targets, the β2-ARs, causing bronchodilation by relaxing the smooth muscle in the airway . This interaction results in the management of COPD and asthma . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
Biochemical Pathways
Formoterol fumarate hydrate affects the biochemical pathways related to inflammation and mitochondrial dysfunction . It has been shown to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also inhibits NFκB signaling, subsequently decreasing the mRNA expression of proinflammatory cytokines .
Pharmacokinetics
Formoterol fumarate hydrate’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. It undergoes metabolism to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces, with urinary excretion of unchanged formoterol .
Result of Action
The molecular and cellular effects of formoterol fumarate hydrate’s action include enhanced growth and survival of cells, protection against stress, and restoration of normal mitochondrial function and machinery . It promotes a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formoterol fumarate hydrate. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 15 x 10-6, which means the use of formoterol is predicted to present an insignificant risk to the environment .
properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSWNOMCHFQGJ-XODSYJLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183814-30-4 |
Source


|
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

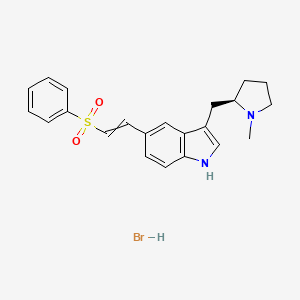
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)



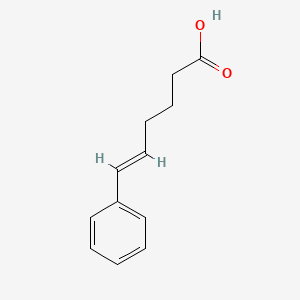
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
